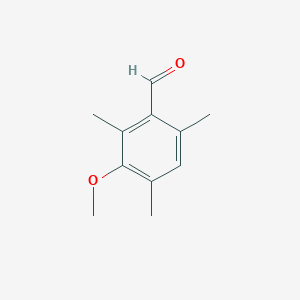

3-Methoxy-2,4,6-trimethylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-2,4,6-trimethylbenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Methoxy-2,4,6-trimethylbenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of active pharmaceutical ingredients (APIs) due to its structural properties that allow for further chemical modifications.

- Synthesis of Tralkoxydim : One notable application is in the synthesis of tralkoxydim, a selective herbicide. The compound is reacted with acetone and diethyl malonate to produce intermediates that undergo further reactions to yield tralkoxydim . This demonstrates its utility in agrochemical formulations.

Agrochemical Applications

In addition to its role in herbicide production, this compound is involved in various other agrochemical formulations. Its chemical structure allows it to act as a precursor for compounds that exhibit herbicidal activity.

- Herbicide Development : The compound's ability to interact with plant physiology makes it valuable in developing herbicides that target specific weed species without affecting crops . This selectivity is crucial for sustainable agricultural practices.

Flavor and Fragrance Industry

The compound is also recognized for its aromatic properties, making it suitable for use in the flavor and fragrance industry. Its pleasant odor profile can enhance various products.

- Fragrance Formulations : this compound is used in perfumes and scented products due to its sweet and floral notes. It contributes to the complexity of fragrance compositions and can be found in both consumer and industrial applications .

Chemical Intermediate

As a versatile chemical intermediate, this compound plays a critical role in synthesizing other organic compounds.

- Synthetic Pathways : The compound can undergo various reactions such as oxidation and formylation to yield different derivatives that are useful in organic synthesis. Its reactivity allows chemists to explore new synthetic routes for creating complex molecules .

Analytical Studies

Recent studies have focused on the analytical characterization of this compound and its degradation products.

- Migration Studies : Research has shown that this compound can be a photolytic decomposition product in UV-cured food packaging materials. Understanding its behavior under different conditions aids in assessing safety and compliance with food safety standards .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for API synthesis | Key role in tralkoxydim herbicide production |

| Agrochemicals | Precursor for herbicides | Enhances selectivity against specific weeds |

| Flavor & Fragrance | Component in perfumes | Adds sweet floral notes |

| Chemical Intermediate | Synthesis of complex organic molecules | Versatile reactivity allows diverse synthetic pathways |

| Analytical Studies | Characterization in food packaging | Important for safety assessments |

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

Condensation Reactions

The aldehyde group participates in condensation reactions with nucleophiles, forming imines, hydrazones, and other derivatives.

These reactions are pivotal for synthesizing intermediates in pharmaceuticals and agrochemicals .

Oxidation and Reduction

The aldehyde group is redox-active, enabling controlled transformations:

Photolytic Decomposition

Under UV light, 3-methoxy-2,4,6-trimethylbenzaldehyde undergoes photolysis, producing stable and transient species:

This degradation pathway is critical for assessing the compound’s stability in industrial applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible but require tailored ligands to mitigate steric hindrance:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | Biaryl derivative | 41% |

Propriétés

Numéro CAS |

51926-65-9 |

|---|---|

Formule moléculaire |

C11H14O2 |

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

3-methoxy-2,4,6-trimethylbenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11(13-4)9(3)10(7)6-12/h5-6H,1-4H3 |

Clé InChI |

OENWGGJKHLGJPL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1C=O)C)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.